REACTION_CXSMILES
|
[CH:1]1([CH2:4][CH2:5][O:6][CH2:7][C:8]2[N:13]=[C:12]([NH:14]C(=O)C(C)(C)C)[CH:11]=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>>[CH:1]1([CH2:4][CH2:5][O:6][CH2:7][C:8]2[N:13]=[C:12]([NH2:14])[CH:11]=[CH:10][CH:9]=2)[CH2:3][CH2:2]1 |f:1.2|
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Name
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N-[6-(2-cyclopropyl-ethoxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide
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Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CCOCC1=CC=CC(=N1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C1(CC1)CCOCC1=CC=CC(=N1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |